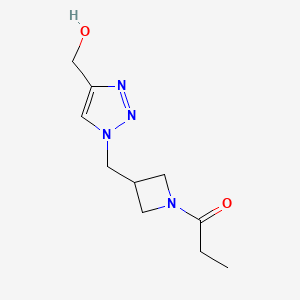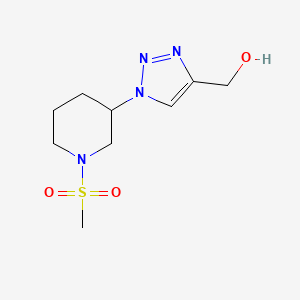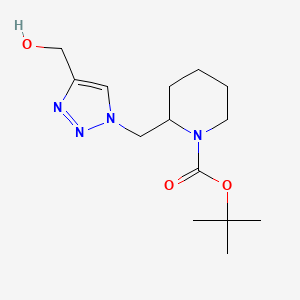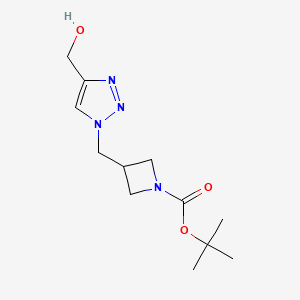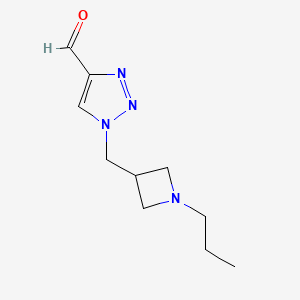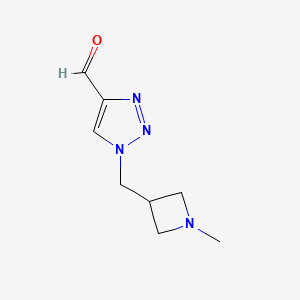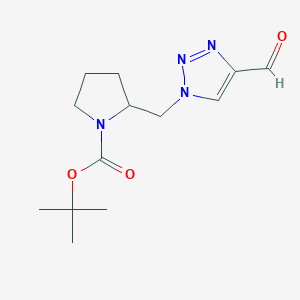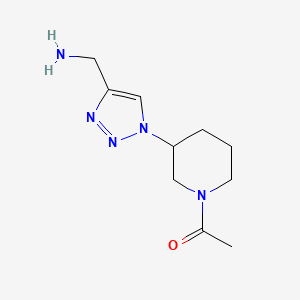
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Descripción general
Descripción
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, or commonly known as AETFP, is a small molecule that has been studied extensively due to its unique properties. AETFP is a heterocyclic compound and is composed of a nitrogen atom, two carbon atoms, and four fluorine atoms. This molecule has been used for a variety of scientific research applications, including drug discovery, chemical synthesis, and biological studies. In recent years, AETFP has become an attractive target for drug development and has been studied for its potential to treat a variety of diseases.
Aplicaciones Científicas De Investigación
1. Catalytic Enantioselective Alkynylation
(1-(2-Azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol-related compounds have been used in catalytic systems for enantioselective alkynylation. A study demonstrated the use of a similar ligand, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, to achieve high yields and excellent enantioselectivities in the catalytic addition of terminal alkynes to cyclic imines (Munck et al., 2017).
2. Synthesis of Pyrrolin-2-ones
Another application is in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds. This synthesis involves the rearrangement of chlorinated pyrrolidin-2-ones (Ghelfi et al., 2003).
3. Intermolecular 1,3-Cycloaddition Reactions
Compounds related to this compound have been utilized in intermolecular 1,3-cycloaddition reactions, leading to the formation of triazoline adducts, which are of interest in organic synthesis (Zanirato, 2002).
4. Corrosion Inhibition Studies
Triazole derivatives, structurally related to the compound , have been investigated as corrosion inhibitors for metals, demonstrating significant inhibition efficiencies (Ma et al., 2017).
5. Asymmetric Michael Addition
Another application is observed in the asymmetric Michael addition of malonate esters to nitroolefins, using bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol as a catalyst. This showcases the utility of such compounds in stereochemical control in organic reactions (Lattanzi, 2006).
Propiedades
IUPAC Name |
[1-(2-azidoethyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c9-8(10,11)7-4-15(2-1-13-14-12)3-6(7)5-16/h6-7,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNXOWDRISEPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN=[N+]=[N-])C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



